molecular formula C8H10N2O B11920510 3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one

3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B11920510
M. Wt: 150.18 g/mol
InChI Key: CUFFSSUSGJTRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a suitable amine with a diketone under acidic or basic conditions to form the naphthyridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the naphthyridine ring to form more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but may include the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized naphthyridine derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one depends on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: The parent compound of the naphthyridine family.

    Quinolines: Another class of heterocyclic compounds with similar structures.

    Isoquinolines: Similar to quinolines but with a different arrangement of nitrogen atoms.

Uniqueness

3,4,8,8a-Tetrahydro-1,8-naphthyridin-2(1H)-one is unique due to its specific structure, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3,4,8,8a-tetrahydro-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H10N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5,8-9H,3-4H2,(H,10,11)

InChI Key

CUFFSSUSGJTRQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2C1=CC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.